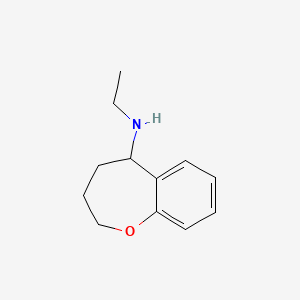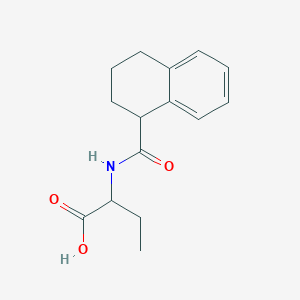
2-(1,2,3,4-Tetrahydronaphthalene-1-carbonylamino)butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,2,3,4-Tetrahydronaphthalene-1-carbonylamino)butanoic acid, also known as TBNB, is a synthetic compound that has been extensively studied for its potential applications in scientific research. TBNB is a derivative of tetrahydronaphthalene, which is a bicyclic hydrocarbon that is commonly used as a starting material in organic synthesis. TBNB has been shown to exhibit a variety of biochemical and physiological effects, making it a promising candidate for further investigation.
作用机制
2-(1,2,3,4-Tetrahydronaphthalene-1-carbonylamino)butanoic acid acts as an inhibitor of specific enzymes involved in lipid metabolism, including acetyl-CoA carboxylase and fatty acid synthase. By inhibiting these enzymes, 2-(1,2,3,4-Tetrahydronaphthalene-1-carbonylamino)butanoic acid can reduce the synthesis of fatty acids and triglycerides, leading to a decrease in lipid accumulation in cells. Additionally, 2-(1,2,3,4-Tetrahydronaphthalene-1-carbonylamino)butanoic acid has been shown to modulate the expression of genes involved in inflammation and immune function, although the exact mechanism of action is not yet fully understood.
Biochemical and Physiological Effects:
2-(1,2,3,4-Tetrahydronaphthalene-1-carbonylamino)butanoic acid has been shown to exhibit a variety of biochemical and physiological effects, including the inhibition of lipid synthesis, the modulation of gene expression, and the regulation of inflammation and immune function. 2-(1,2,3,4-Tetrahydronaphthalene-1-carbonylamino)butanoic acid has also been shown to have neuroprotective properties, making it a promising candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
实验室实验的优点和局限性
One advantage of using 2-(1,2,3,4-Tetrahydronaphthalene-1-carbonylamino)butanoic acid in scientific research is its ability to selectively inhibit specific enzymes involved in lipid metabolism, making it a useful tool for studying the regulation of lipid metabolism in cells. However, one limitation of using 2-(1,2,3,4-Tetrahydronaphthalene-1-carbonylamino)butanoic acid is its potential toxicity, as high doses of 2-(1,2,3,4-Tetrahydronaphthalene-1-carbonylamino)butanoic acid have been shown to cause liver damage in animal studies.
未来方向
There are several future directions for research involving 2-(1,2,3,4-Tetrahydronaphthalene-1-carbonylamino)butanoic acid, including the investigation of its potential as a treatment for obesity and related metabolic disorders, the elucidation of its mechanism of action in the regulation of gene expression, and the development of more selective and less toxic derivatives of 2-(1,2,3,4-Tetrahydronaphthalene-1-carbonylamino)butanoic acid. Additionally, further research is needed to determine the optimal dosage and administration of 2-(1,2,3,4-Tetrahydronaphthalene-1-carbonylamino)butanoic acid for therapeutic applications.
合成方法
2-(1,2,3,4-Tetrahydronaphthalene-1-carbonylamino)butanoic acid can be synthesized using a variety of methods, including the reaction of tetrahydronaphthalene with butyric anhydride in the presence of a catalyst such as sulfuric acid. The resulting product is then treated with ammonia to yield 2-(1,2,3,4-Tetrahydronaphthalene-1-carbonylamino)butanoic acid. Other methods of synthesis include the use of alternative starting materials and different catalysts.
科学研究应用
2-(1,2,3,4-Tetrahydronaphthalene-1-carbonylamino)butanoic acid has been used in a variety of scientific research applications, including the study of lipid metabolism, the regulation of gene expression, and the treatment of neurological disorders. 2-(1,2,3,4-Tetrahydronaphthalene-1-carbonylamino)butanoic acid has been shown to inhibit the activity of enzymes involved in lipid metabolism, which could have implications for the treatment of obesity and related metabolic disorders. Additionally, 2-(1,2,3,4-Tetrahydronaphthalene-1-carbonylamino)butanoic acid has been shown to modulate the expression of genes involved in the regulation of inflammation and immune function, which could have implications for the treatment of autoimmune disorders.
属性
IUPAC Name |
2-(1,2,3,4-tetrahydronaphthalene-1-carbonylamino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-2-13(15(18)19)16-14(17)12-9-5-7-10-6-3-4-8-11(10)12/h3-4,6,8,12-13H,2,5,7,9H2,1H3,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMQOUIVUYZXMOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)NC(=O)C1CCCC2=CC=CC=C12 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,2,3,4-Tetrahydronaphthalene-1-carbonylamino)butanoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(3-methylphenyl)methyl]-1-piperidin-1-ylpropan-2-amine](/img/structure/B7542165.png)
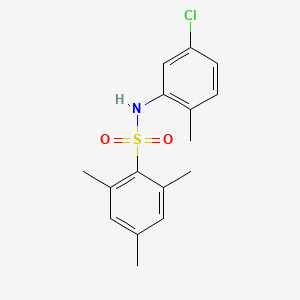



![2-Methyl-6-[(1-methylpiperidin-4-yl)carbamoyl]pyridine-3-carboxylic acid](/img/structure/B7542185.png)

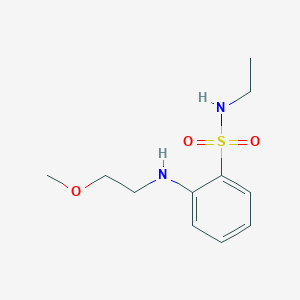
![2-[4-[4-(Difluoromethoxy)phenyl]butan-2-ylamino]propan-1-ol](/img/structure/B7542216.png)
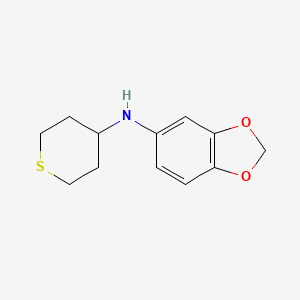
![1-[[2-(3,5-Dimethyl-1,2-oxazol-4-yl)acetyl]amino]cycloheptane-1-carboxylic acid](/img/structure/B7542225.png)
![2-[[2-(4-Oxo-1,3-thiazolidin-3-yl)acetyl]amino]butanoic acid](/img/structure/B7542241.png)
![2-(Imidazo[1,2-a]pyridine-2-carbonylamino)butanoic acid](/img/structure/B7542256.png)
